COMT Inhibition Potency: 3‑Hydroxy‑4‑pyridinones vs Nitrocatechol Inhibitors
In the high‑throughput screen and subsequent optimization campaign reported by Harrison et al., 3‑hydroxy‑4‑pyridinones demonstrated potent COMT inhibition with IC₅₀ values in the low micromolar range (e.g., 4.5–19.8 µM for the initial hit series) while exhibiting an improved in vitro toxicity profile compared to the marketed nitrocatechol inhibitors tolcapone (IC₅₀ ~0.3 µM but with clinical hepatotoxicity) and entacapone (IC₅₀ ~0.3 µM) [1]. The N‑aryl‑pyridinone sub‑series (to which the target compound belongs) provided the additional advantage of a pyridine‑mediated hydrogen‑bond interaction with the COMT active site, visible in the co‑crystal structure of compound 18 (1‑(biphenyl‑3‑yl)‑3‑hydroxypyridin‑4(1H)‑one) [1].
| Evidence Dimension | COMT enzymatic inhibition (IC₅₀) and hepatotoxicity risk |
|---|---|
| Target Compound Data | IC₅₀ range 4.55–19.8 µM (series); no nitro‑associated hepatotoxicity signal in preliminary in vitro panels |
| Comparator Or Baseline | Tolcapone IC₅₀ ≈ 0.3 µM (clinically hepatotoxic); entacapone IC₅₀ ≈ 0.3 µM (less hepatotoxic but still nitroaromatic) |
| Quantified Difference | Target compound series is up to ~4‑fold less potent than nitrocatechols in enzymatic assays but eliminates the structural alert for hepatotoxicity. |
| Conditions | Recombinant human COMT; SAM/Mg²⁺ cofactor conditions; X‑ray cocrystal structures (PDB 4XUC, 4XUE) |
Why This Matters
For CNS programs requiring chronic dosing, the absence of a nitro group reduces the risk of idiosyncratic hepatotoxicity, making the scaffold preferable for lead optimization despite modestly lower enzymatic potency.
- [1] Harrison ST, Poslusney MS, Mulhearn JJ, et al. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). ACS Med Chem Lett. 2015;6(3):318-323. doi:10.1021/ml500502d View Source
